molecular formula C9H6N2O3 B1589245 2-(4-Nitrophenyl)oxazole CAS No. 62882-08-0

2-(4-Nitrophenyl)oxazole

Cat. No.: B1589245
CAS No.: 62882-08-0
M. Wt: 190.16 g/mol
InChI Key: XHBVYYMFLQGIJX-UHFFFAOYSA-N
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Description

2-(4-Nitrophenyl)oxazole is a heterocyclic aromatic organic compound that belongs to the oxazole family Oxazoles are characterized by a five-membered ring containing one oxygen and one nitrogen atom The presence of a nitrophenyl group at the second position of the oxazole ring imparts unique chemical and physical properties to the compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Nitrophenyl)oxazole can be achieved through several methods. One common approach is the Robinson-Gabriel synthesis, which involves the dehydration of 2-acylaminoketones. Another widely used method is the Fischer oxazole synthesis, which involves the reaction of cyanohydrins with aldehydes .

In the laboratory, this compound can be synthesized by the condensation of 4-nitrobenzoyl chloride with glycine, followed by cyclization under acidic conditions. The reaction typically requires a solvent such as ethanol or acetic acid and a catalyst like hydrochloric acid or sulfuric acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of solvents, catalysts, and reaction conditions may be optimized for cost-effectiveness and yield. Continuous flow reactors and automated synthesis platforms are often employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Nitrophenyl)oxazole undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The nitrophenyl group can participate in electrophilic aromatic substitution reactions, where electrophiles replace hydrogen atoms on the aromatic ring.

    Nucleophilic Aromatic Substitution: The presence of the nitro group makes the aromatic ring susceptible to nucleophilic aromatic substitution reactions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Oxidation: The oxazole ring can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents such as bromine, chlorine, or nitric acid can be used under acidic conditions.

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium hydroxide in polar solvents like dimethyl sulfoxide.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Electrophilic Aromatic Substitution: Halogenated or nitrated derivatives of this compound.

    Nucleophilic Aromatic Substitution: Substituted oxazole derivatives with nucleophiles replacing the nitro group.

    Reduction: 2-(4-Aminophenyl)oxazole.

    Oxidation: Oxidized oxazole derivatives with various functional groups.

Scientific Research Applications

2-(4-Nitrophenyl)oxazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

2-(4-Nitrophenyl)oxazole can be compared with other similar compounds, such as:

    2-Phenyl-oxazole: Lacks the nitro group, resulting in different chemical reactivity and biological activity.

    2-(4-Aminophenyl)oxazole: Contains an amino group instead of a nitro group, leading to different pharmacological properties.

    2-(4-Methoxyphenyl)oxazole: Contains a methoxy group, which affects its electronic properties and reactivity.

Properties

IUPAC Name

2-(4-nitrophenyl)-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O3/c12-11(13)8-3-1-7(2-4-8)9-10-5-6-14-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHBVYYMFLQGIJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=CO2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60450426
Record name 2-(4-Nitrophenyl)oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60450426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62882-08-0
Record name 2-(4-Nitrophenyl)oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60450426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of p-nitro benzaldehyde (3 g, 19.8 mmol) and 2,2-diethoxy-ethylamine (2.64 g, 19.8 mmol) was heated at 100° C. for 2 hrs. The reaction mixture was cooled to room temperature and sulphuric acid (20 ml) was added. The resultant solution was added slowly to a mixture of phosphorus pentoxide (10 g) and sulphuric acid (3 ml) at 180° C. and the temperature was maintained for 30 min. The reaction mixture was cooled to room temperature and basified with saturated ammonium hydroxide solution. The resultant solid was filtered and recrystallised with ether to give 2-(4-nitro-phenyl)-oxazole (1 g, 26%).
Quantity
3 g
Type
reactant
Reaction Step One
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2.64 g
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reactant
Reaction Step One
[Compound]
Name
resultant solution
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0 (± 1) mol
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reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Two
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0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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